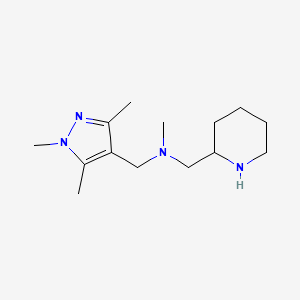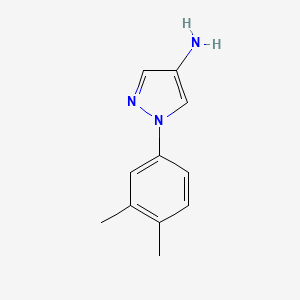![molecular formula C11H8ClN3S B11782716 5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11782716.png)
5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Clorofenil)-6-metiltiazolo[3,2-B][1,2,4]triazol es un compuesto heterocíclico que ha despertado un interés significativo en la comunidad científica debido a sus características estructurales únicas y sus posibles aplicaciones. Este compuesto pertenece a la clase más amplia de los tiazolo[3,2-B][1,2,4]triazoles, que son conocidos por sus diversas actividades biológicas y estabilidad.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(4-Clorofenil)-6-metiltiazolo[3,2-B][1,2,4]triazol típicamente implica la reacción de 4-clorobenzaldehído con tiosemicarbazida para formar el intermedio 4-clorofeniltiosemicarbazona. Este intermedio se cicla luego utilizando un agente ciclante adecuado, como oxicloruro de fósforo, para producir el compuesto tiazolo[3,2-B][1,2,4]triazol deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y rendimiento constantes. Las condiciones de reacción se controlan cuidadosamente para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(4-Clorofenil)-6-metiltiazolo[3,2-B][1,2,4]triazol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila son comunes, especialmente en el grupo clorofenilo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de los correspondientes sulfoxidos o sulfonas.
Reducción: Formación de derivados reducidos de tiazolo[3,2-B][1,2,4]triazol.
Sustitución: Formación de derivados sustituidos de tiazolo[3,2-B][1,2,4]triazol con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
5-(4-Clorofenil)-6-metiltiazolo[3,2-B][1,2,4]triazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles propiedades antimicrobianas y antivirales.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 5-(4-Clorofenil)-6-metiltiazolo[3,2-B][1,2,4]triazol implica su interacción con varios objetivos moleculares:
Objetivos moleculares: Enzimas como las quinasas y las proteasas.
Vías implicadas: Inhibición de vías de señalización específicas que son cruciales para la proliferación y supervivencia celular.
Comparación Con Compuestos Similares
Compuestos Similares
1,2,3-Triazoles: Conocidos por su estabilidad y actividades biológicas.
1,3,4-Tiadiazoles: Exhibe propiedades antimicrobianas y anticancerígenas similares.
Unicidad
5-(4-Clorofenil)-6-metiltiazolo[3,2-B][1,2,4]triazol es único debido a su configuración estructural específica, que imparte una reactividad química y una actividad biológica distintas.
Propiedades
Fórmula molecular |
C11H8ClN3S |
|---|---|
Peso molecular |
249.72 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8ClN3S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,1H3 |
Clave InChI |
YQCSTLAHXFENEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Ethyl-2-fluorobenzo[d]oxazole](/img/structure/B11782683.png)
![Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11782685.png)
![2,6-Dimethyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11782688.png)
![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11782696.png)
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B11782701.png)

